molecular formula C19H24ClN3O6S2 B4848501 2-[4-Chloro-5-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]-2-methylphenoxy]acetamide

2-[4-Chloro-5-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]-2-methylphenoxy]acetamide

Cat. No.: B4848501
M. Wt: 490.0 g/mol
InChI Key: VBPSHWGROBTQTG-UHFFFAOYSA-N
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Description

2-[4-Chloro-5-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]-2-methylphenoxy]acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a diethylsulfamoyl group, and a phenoxyacetamide moiety. Its molecular formula is C18H22ClN3O5S2, and it has a molecular weight of approximately 475.97 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-5-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]-2-methylphenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amine group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Chlorination: The aromatic ring is chlorinated using reagents like thionyl chloride.

    Acylation: Finally, the compound is acylated with chloroacetyl chloride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and automated control systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-5-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]-2-methylphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

2-[4-Chloro-5-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]-2-methylphenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-5-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]-2-methylphenoxy]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

2-[4-Chloro-5-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]-2-methylphenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-[4-chloro-5-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]-2-methylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O6S2/c1-4-23(5-2)31(27,28)15-8-6-14(7-9-15)22-30(25,26)18-11-17(29-12-19(21)24)13(3)10-16(18)20/h6-11,22H,4-5,12H2,1-3H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPSHWGROBTQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)N)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-Chloro-5-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]-2-methylphenoxy]acetamide
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2-[4-Chloro-5-[[4-(diethylsulfamoyl)phenyl]sulfamoyl]-2-methylphenoxy]acetamide

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